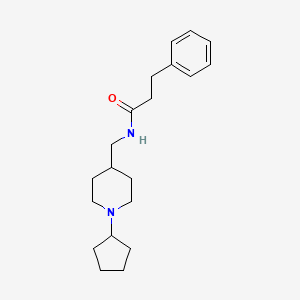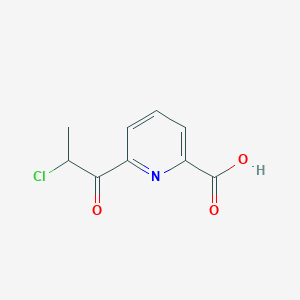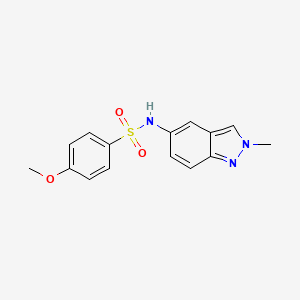
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .科学的研究の応用
Discovery and Development of Anticancer Agents
A significant area of scientific research involving N-((1-cyclopentylpiperidin-4-yl)methyl)-3-phenylpropanamide relates to its potential in the development of anticancer drugs. Studies have synthesized and evaluated various derivatives for their cytotoxicity against human cancer cell lines, highlighting the compound's relevance in oncology. For instance, a series of functionalized amino acid derivatives, including those related to the N-((1-cyclopentylpiperidin-4-yl)methyl)-3-phenylpropanamide structure, were synthesized and assessed for their in vitro cytotoxicity. Some compounds exhibited promising cytotoxicity in ovarian and oral cancers, suggesting their potential as new anti-cancer agents (Kumar et al., 2009).
Advances in Synthetic Analgesics
Research has also focused on the synthesis and pharmacological evaluation of analogs related to N-((1-cyclopentylpiperidin-4-yl)methyl)-3-phenylpropanamide for their analgesic properties. The development of novel analgesics aims to address the limitations of existing pain management solutions. One study reported the synthesis of diastereoisomers and enantiomers of related compounds, evaluating their analgesic activity. The findings indicated that certain derivatives exhibit potent analgesic effects, contributing to the exploration of new pain management options (van Bever et al., 1974).
Chemical Attribution Signatures for Forensic Analysis
In the field of forensic science, N-((1-cyclopentylpiperidin-4-yl)methyl)-3-phenylpropanamide and its derivatives have been studied for their chemical attribution signatures (CAS). This research is crucial for identifying the synthetic routes and origins of illicit drugs. A study detailed the analysis of chemical compounds associated with the synthesis of certain analgesics, employing advanced techniques to identify key CAS that can differentiate between synthetic routes. Such research is vital for law enforcement and regulatory agencies in the fight against illicit drug manufacture (Mayer et al., 2018).
Exploring Stereospecific Polymerization
Another area of application involves the study of stereospecific polymerization processes. Research on N,N-Dialkylacrylamides, including compounds structurally related to N-((1-cyclopentylpiperidin-4-yl)methyl)-3-phenylpropanamide, has contributed to understanding the polymerization mechanisms and the production of polymers with specific configurations. These studies have implications for materials science, offering insights into the design and synthesis of novel polymers with tailored properties (Kobayashi et al., 1999).
Safety and Hazards
特性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c23-20(11-10-17-6-2-1-3-7-17)21-16-18-12-14-22(15-13-18)19-8-4-5-9-19/h1-3,6-7,18-19H,4-5,8-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIJCZOEDMGVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)formamido]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2666094.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2666095.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2666096.png)
![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2666097.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2666100.png)



![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2666105.png)

![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2666111.png)
![3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2666114.png)
![1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2666117.png)